molecular formula C16H19NO3S B2529438 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide CAS No. 1797965-67-3

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2529438
CAS RN: 1797965-67-3
M. Wt: 305.39
InChI Key: OWNLJYHQBOJJKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions is described, which involves exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as opioid kappa agonists . Another study outlines the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . Additionally, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives are reported, starting from a propan-1-amine precursor .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques. NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods are employed to investigate the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide . Similarly, the structures of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives are characterized by 1H NMR, IR, and MS .

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide derivatives. For example, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles, which exist in equilibrium with cyclic benzodioxazasilepines and can undergo hydrolysis to form silanols . These reactions demonstrate the reactivity of the acetamide moiety when subjected to different chemical conditions and reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The equilibrium between different silaheterocyclic forms and their hydrolysis products suggests sensitivity to environmental conditions such as pH and solvent presence . The biological evaluation of the N-[2-(1-pyrrolidinyl)ethyl]acetamides indicates that the physical properties of these compounds, such as solubility and stability, are crucial for their activity as opioid kappa agonists .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides such as acetochlor in human and rat liver microsomes suggests a complex metabolic activation pathway that might be relevant to understanding the metabolism of related compounds. These findings highlight the enzymatic processes involved in the metabolic degradation of chloroacetamides, potentially applicable to similar acetamide derivatives, including the study compound (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation for Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, using immobilized lipase for antimalarial drug synthesis. This research demonstrates a specific chemical synthesis technique that could be adapted for synthesizing or modifying the study compound for potential therapeutic uses (Magadum & Yadav, 2018).

Radiosynthesis of Chloroacetanilide Herbicides

Latli and Casida (1995) described the radiosynthesis of the chloroacetanilide herbicide acetochlor, which could inform radiolabeling techniques for studying the distribution and metabolic fate of similar acetamide compounds in biological systems. These methodologies can be crucial for tracing the biological activity and environmental fate of acetamide derivatives (Latli & Casida, 1995).

Initial Metabolism in Plants

Breaux (1987) investigated the initial metabolism of acetochlor in tolerant and susceptible plant seedlings, which could provide a basis for studying the phytotoxic effects and metabolic pathways of related acetamide herbicides in various plant species. Understanding the metabolic responses of plants to these compounds can guide their agricultural applications and environmental impact assessments (Breaux, 1987).

properties

IUPAC Name

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-2-20-11-15(18)17-10-13-8-9-14(21-13)16(19)12-6-4-3-5-7-12/h3-9,16,19H,2,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNLJYHQBOJJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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